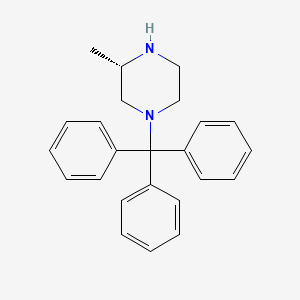

(S)-4-N-Trityl-2-methyl-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methyl-1-tritylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUQPZHRDKLOPX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428250 | |

| Record name | (S)-4-N-Trityl-2-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625843-74-5 | |

| Record name | (S)-4-N-Trityl-2-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 625843-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-N-Trityl-2-methyl-piperazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-4-N-Trityl-2-methyl-piperazine, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physical properties, synthesis methodologies, analytical characterization, and crucial safety protocols, offering a holistic resource for scientists engaged in pharmaceutical research and development.

Core Compound Identity and Properties

This compound is a derivative of piperazine, a heterocyclic amine that is a common scaffold in many approved drugs. The introduction of a methyl group at the 2-position creates a chiral center, and the bulky trityl (triphenylmethyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen. The (S)-enantiomer is a specific stereoisomer that can impart distinct pharmacological properties to a final drug molecule.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value (for (R)-enantiomer) | Reference |

| CAS Number | 625843-74-5 | [1][2] |

| Molecular Formula | C₂₄H₂₆N₂ | [1] |

| Molecular Weight | 342.48 g/mol | [1] |

| Melting Point | 128 °C | [3] |

| Boiling Point | 451.7 °C at 760 mmHg | [3] |

| Density | 1.074 g/cm³ | [3] |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that hinges on the initial preparation of the enantiomerically pure precursor, (S)-2-methylpiperazine. Two primary strategies are employed for obtaining this chiral intermediate: asymmetric synthesis and chiral resolution of the racemic mixture.

Preparation of the Chiral Precursor: (S)-2-Methylpiperazine

Method A: Asymmetric Synthesis

This approach builds the chiral center into the molecule from achiral starting materials using a chiral auxiliary or catalyst. A common strategy involves the use of a chiral amino acid as a starting point.

Figure 2: Workflow for the asymmetric synthesis of (S)-2-methylpiperazine.

Experimental Protocol: Asymmetric Synthesis

-

Dipeptide Formation: N-Boc-(S)-alanine is coupled with ethyl N-benzylglycinate using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the corresponding dipeptide.

-

Cyclization to Diketopiperazine: The Boc protecting group is removed with hydrochloric acid, and subsequent neutralization promotes intramolecular cyclization to yield the N-benzyl-diketopiperazine. The N-benzyl group is crucial as it enhances the solubility of the intermediate for the subsequent reduction step.

-

Reduction to Piperazine: The diketopiperazine is reduced to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).

-

Debenzylation: The N-benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst to afford the final product, (S)-2-methylpiperazine.

Causality in Experimental Choices:

-

The use of the N-benzyl protecting group is a key strategic decision. It not only directs the cyclization but also significantly improves the solubility of the diketopiperazine intermediate in the solvent used for the hydride reduction, which is a common challenge in similar syntheses.

-

The choice of LiAlH₄ as the reducing agent ensures the complete reduction of both amide bonds in the diketopiperazine ring.

-

Catalytic hydrogenation is a mild and efficient method for debenzylation that typically does not affect the stereochemistry of the chiral center.

Method B: Chiral Resolution

An alternative and often more scalable approach is the resolution of racemic 2-methylpiperazine. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

Figure 3: Workflow for the chiral resolution of 2-methylpiperazine.

Experimental Protocol: Chiral Resolution

-

Diastereomeric Salt Formation: Racemic 2-methylpiperazine is treated with an enantiomerically pure resolving agent, such as D-(-)-tartaric acid, in a suitable solvent (e.g., a mixture of water and an alcohol). This forms a mixture of two diastereomeric salts: ((R)-2-methylpiperazine)-(D)-tartrate and ((S)-2-methylpiperazine)-(D)-tartrate.

-

Fractional Crystallization: The diastereomeric salts have different solubilities. By carefully controlling the temperature and solvent composition, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-2-methylpiperazine, which can be extracted into an organic solvent.

Causality in Experimental Choices:

-

The choice of the resolving agent is critical. Tartaric acid is a cost-effective and readily available chiral acid that forms well-defined crystalline salts with amines. The specific enantiomer of tartaric acid used determines which enantiomer of the piperazine will be isolated.

-

The solvent system for crystallization is a key parameter that needs to be optimized to maximize the solubility difference between the diastereomers, thereby achieving efficient separation.

N-Tritylation of (S)-2-Methylpiperazine

Once enantiomerically pure (S)-2-methylpiperazine is obtained, the final step is the introduction of the trityl protecting group.

Experimental Protocol: N-Tritylation

-

Reaction Setup: (S)-2-methylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine.

-

Addition of Trityl Chloride: Trityl chloride is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

The use of a base like triethylamine is essential to neutralize the hydrochloric acid that is generated during the reaction, which would otherwise protonate the piperazine nitrogens and prevent the reaction from proceeding.

-

The trityl group is sterically bulky, which generally leads to mono-substitution on the less hindered nitrogen of the piperazine, although careful control of stoichiometry is important to minimize the formation of the di-substituted product.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric integrity of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Techniques:

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical structure. | The spectra will show characteristic signals for the trityl group (aromatic protons and carbons), the piperazine ring protons and carbons, and the methyl group. The integration of the signals will correspond to the number of protons in each environment. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 342.48 g/mol . Fragmentation patterns can provide further structural information. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers can be separated into two distinct peaks. The area under each peak is used to calculate the enantiomeric excess (ee). |

| Melting Point Analysis | Assessment of purity. | A sharp and well-defined melting point is indicative of a high degree of purity. |

Self-Validating System for Protocols:

The success of the synthesis and the purity of the final product are validated at each critical stage. For instance, the enantiomeric purity of the (S)-2-methylpiperazine precursor is confirmed by chiral HPLC before proceeding to the tritylation step. The final product is then rigorously characterized by the suite of analytical techniques described above to ensure it meets the required specifications for use in drug discovery and development.

Safety, Handling, and Storage

A thorough understanding of the potential hazards associated with this compound and its synthetic precursors is essential for safe handling in a laboratory setting. The safety profile is a composite of the hazards associated with the piperazine moiety and the trityl group.

Hazard Identification and Precautions:

-

Piperazine Derivatives: Piperazine and its derivatives can be corrosive and cause skin and eye irritation or burns.[4][5] They may also be harmful if inhaled or swallowed.[6]

-

Trityl Chloride: Trityl chloride is a corrosive solid that reacts with moisture to release hydrochloric acid.[7][8][9][10] It can cause severe skin burns and eye damage.[7][8][9][10] Inhalation of dust can cause respiratory irritation.[7][8][9][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a respirator may be necessary.[8]

Handling and Storage:

-

This compound should be handled in a well-ventilated area, avoiding the generation of dust.

-

It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Trityl chloride is moisture-sensitive and should be stored under an inert atmosphere.[8]

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

This compound is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its successful application relies on a thorough understanding of its synthesis, from the preparation of the enantiomerically pure precursor to the final tritylation step. Rigorous analytical characterization is crucial to ensure the quality and stereochemical integrity of the compound. By adhering to strict safety protocols, researchers can safely handle this compound and its precursors to advance the frontiers of drug discovery.

References

-

ChemUniverse. This compound [P96628]. Available at: [Link]

-

Acros Organics. Material Safety Data Sheet TRITYL CHLORIDE, 99%. Available at: [Link]

- Google Patents. CN103382192A - Preparation of N-monosubstituted piperazine derivatives.

-

MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]

- Unknown Source. SAFETY DATA SHEET.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (The specific URL for this reference is not available from the provided search results but the journal title is provided).

- Google Patents. US2525223A - Preparation of n-substituted piperazines.

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]

-

PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

-

PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Available at: [Link]

-

PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

- Sigma-Aldrich. Basics of chiral HPLC. (The specific URL for this reference is not available from the provided search results but the source is identified).

-

National Institute of Standards and Technology. Piperazine - the NIST WebBook. Available at: [Link]

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

-

ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

-

LookChem. Cas 313657-75-9,(R)-4-N-TRITYL-2-METHYL PIPERAZINE. Available at: [Link]

-

ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Available at: [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines [mdpi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. peptide.com [peptide.com]

- 9. balajiformulations.com [balajiformulations.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Synthesis of Enantiopure (S)-4-N-Trityl-2-methyl-piperazine

Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including treatments for cancer and viral infections.[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).[2] Within this class of compounds, chiral C-substituted piperazines, such as 2-methylpiperazine, offer an additional layer of structural and stereochemical diversity. The introduction of a chiral center necessitates the synthesis of single enantiomers, as different enantiomers frequently exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.[3]

This guide provides a comprehensive, field-proven protocol for the synthesis of (S)-4-N-Trityl-2-methyl-piperazine, a key intermediate in pharmaceutical development. The trityl (triphenylmethyl) group serves as a sterically demanding protecting group, selectively blocking the less hindered N-4 nitrogen of (S)-2-methylpiperazine. This strategic protection allows for subsequent, regioselective functionalization at the N-1 position, a critical step in the construction of complex drug candidates. The methodologies detailed herein are designed for reproducibility, scalability, and high enantiopurity, addressing the rigorous demands of the drug development pipeline.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most efficiently approached through a two-stage process. The primary strategic decision involves whether to introduce the chiral center via asymmetric synthesis or to resolve a racemic mixture. While direct asymmetric synthesis routes exist, they often require multiple steps and specialized catalysts.[4][5] A more practical and widely adopted industrial strategy involves the chiral resolution of racemic 2-methylpiperazine, followed by a regioselective N-tritylation.

This approach offers two key advantages:

-

Cost-Effectiveness: Racemic 2-methylpiperazine and chiral resolving agents like tartaric acid are commercially available and relatively inexpensive.

-

Robustness: Diastereomeric salt crystallization is a well-established, scalable, and reliable method for achieving high enantiomeric excess.[6]

The retrosynthetic analysis is therefore straightforward: the target molecule is disconnected at the C-N bond, leading back to enantiopure (S)-2-methylpiperazine and trityl chloride. The (S)-2-methylpiperazine is, in turn, derived from its racemic precursor via chiral resolution.

Caption: Retrosynthetic pathway for this compound.

Part 2: Experimental Protocols

Stage I: Synthesis of Enantiopure (S)-2-Methylpiperazine via Chiral Resolution

The cornerstone of this synthesis is the efficient separation of enantiomers through the formation of diastereomeric salts. This process leverages the differential solubility of the salts formed between the racemic amine and an enantiopure acid.[7] To isolate the (S)-enantiomer, D-(-)-tartaric acid is the resolving agent of choice.

Causality Behind Experimental Choices:

-

Resolving Agent: D-(-)-tartaric acid is selected because it forms a less soluble diastereomeric salt with (S)-2-methylpiperazine in common protic solvents, allowing for its selective precipitation. Using L-(+)-tartaric acid would preferentially precipitate the (R)-enantiomer.[6]

-

Solvent System: A mixture of methanol and water is an optimal solvent system. Methanol provides good initial solubility for both the racemate and the resolving agent, while the controlled addition of water, an anti-solvent for the target salt, facilitates selective crystallization.[6]

Experimental Workflow: Chiral Resolution

Caption: Workflow for the chiral resolution of 2-methylpiperazine.

Step-by-Step Protocol:

-

Diastereomeric Salt Formation:

-

In a reaction vessel equipped with a reflux condenser and magnetic stirrer, charge racemic 2-methylpiperazine (1.0 eq) and D-(-)-tartaric acid (1.0 eq).

-

Add methanol (approx. 5-10 volumes relative to the amine) and heat the mixture to reflux (approx. 65°C) until all solids dissolve completely.

-

Slowly cool the solution to room temperature and then further cool to 0-5°C in an ice bath. Hold for at least 2 hours to ensure complete crystallization. The ((S)-2-methylpiperazine)-D-tartrate salt will precipitate as a white solid.

-

-

Isolation of the Diastereomeric Salt:

-

Isolate the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold methanol.

-

Dry the salt under vacuum. At this stage, enantiomeric excess (e.e.) can be checked by liberating a small sample and analyzing via chiral HPLC. If the desired e.e. is not achieved, a recrystallization of the salt from a methanol/water mixture can be performed.

-

-

Liberation of the Free Amine:

-

Suspend the dried diastereomeric salt in water (approx. 10 volumes).

-

Cool the suspension to 0-10°C and slowly add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is >12. Ensure all solids have dissolved.

-

The free (S)-2-methylpiperazine is now liberated in the aqueous phase.

-

-

Extraction and Purification:

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-2-methylpiperazine as an oil.

-

For highest purity, the crude oil should be purified by vacuum distillation.

-

Stage II: Regioselective N-Tritylation

The N-tritylation reaction must be regioselective to be effective. The steric bulk of the trityl group is the controlling factor, favoring its attachment to the less sterically hindered secondary amine (N-4) over the more hindered amine adjacent to the C-2 methyl group (N-1).

Causality Behind Experimental Choices:

-

Reagent: Trityl chloride (triphenylmethyl chloride) is the standard reagent for introducing the trityl protecting group.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt, which would be unreactive.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent any side reactions with the highly reactive trityl chloride.[8] DCM is often preferred for its ability to dissolve all reactants and for its ease of removal.

-

Temperature Control: The reaction is typically initiated at 0°C. The slow addition of trityl chloride helps to control the initial exotherm of the reaction, minimizing potential side products.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve enantiopure (S)-2-methylpiperazine (1.0 eq) in anhydrous DCM (10-15 volumes).

-

Add triethylamine (1.1-1.5 eq) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

-

Addition of Trityl Chloride:

-

Dissolve trityl chloride (1.0-1.05 eq) in a minimal amount of anhydrous DCM.

-

Add the trityl chloride solution dropwise to the cooled amine solution over 30-60 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[8]

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.[8]

-

A suitable eluent system, such as a gradient of ethyl acetate in hexanes or an ether/acetonitrile/triethylamine mixture, can be employed to isolate the pure this compound.[8] The small amount of triethylamine in the eluent helps to prevent peak tailing of the basic product on the acidic silica gel.

-

Part 3: Characterization and Quality Control

Rigorous analytical characterization is essential to validate the identity, purity, and stereochemical integrity of the final product.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₄H₂₆N₂[9] |

| Molecular Weight | 342.48 g/mol [9] |

| Melting Point | ~128°C[9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.55 (m, 6H, Ar-H), 7.15-7.30 (m, 9H, Ar-H), 3.05 (m, 1H), 2.85-2.95 (m, 2H), 2.75 (m, 1H), 2.40 (m, 1H), 1.85-2.00 (m, 2H), 1.10 (d, 3H, CH₃) |

| Mass Spec (ESI+) | m/z 343.22 [M+H]⁺ |

| Enantiomeric Purity | ≥99% e.e. (determined by Chiral HPLC/SFC) |

Conclusion

The synthetic protocol detailed in this guide represents a robust, scalable, and scientifically sound method for producing high-purity this compound. By combining a classical chiral resolution with a regioselective protection strategy, this approach provides reliable access to a critical building block for the synthesis of advanced pharmaceutical intermediates. The emphasis on understanding the causality behind experimental choices ensures that researchers can not only replicate this procedure but also troubleshoot and adapt it as needed, upholding the principles of good laboratory and manufacturing practice.

References

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53, 1-6. Available at: [Link]

-

PrepChem (2023). Synthesis of N-tritylpiperazine. PrepChem.com. Available at: [Link]

-

Career Henan Chemical Co. (2025). 2-Methylpiperazine. careerchem.com. Available at: [Link]

-

D'hooghe, M., et al. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 9(15), 5469-5474. Available at: [Link]

-

Hassan, A. A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20847-20873. Available at: [Link]

-

Unknown Author (2006). Preparation of chiral 2-methylpiperazine. ResearchGate. Available at: [Link]

Sources

- 1. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. (R)-4-N-TRITYL-2-METHYL PIPERAZINE | 313657-75-9 [chemicalbook.com]

Spectroscopic data for (S)-4-N-Trityl-2-methyl-piperazine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-4-N-Trityl-2-methyl-piperazine

Introduction

This compound is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a core scaffold in many marketed drugs, it serves as a valuable building block for creating complex molecules with potential therapeutic applications. The trityl (triphenylmethyl) group is a bulky lipophilic moiety frequently employed as a protecting group for primary and secondary amines.[1] Its presence on the 4-position of the piperazine ring selectively blocks one nitrogen, allowing for controlled functionalization at the other.

Molecular Structure and Key Features

The structure of this compound is defined by three key components: the piperazine heterocycle, a chiral center at the C2 position bearing a methyl group, and a large N-trityl protecting group at the N4 position. The molecular formula is C₂₄H₂₆N₂[4][5] and the expected molecular weight is approximately 342.48 g/mol .[5]

The presence of the bulky trityl group significantly influences the molecule's conformation and its spectroscopic properties. It restricts the rotation and inversion of the piperazine ring, leading to more defined and often more complex NMR spectra compared to its unprotected precursor.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be complex due to the chiral center and the conformational rigidity imposed by the trityl group, which makes most piperazine ring protons diastereotopic and thus chemically non-equivalent.

-

Trityl Protons (Ar-H): The 15 protons of the three phenyl rings will appear as a complex multiplet in the aromatic region, typically between δ 7.10 and 7.50 ppm . The sheer number of overlapping signals usually prevents individual assignment without advanced 2D NMR techniques.

-

Piperazine Ring Protons: The protons on the piperazine ring are expected to resonate between δ 2.30 and 3.10 ppm . Due to the chiral center and restricted ring inversion, each proton is expected to have a unique chemical shift and will appear as a multiplet, likely a doublet of doublets or triplet of doublets. The proton at the chiral center (C2-H) will also be in this region.

-

N-H Proton: The proton on the N1 nitrogen is expected to be a broad singlet around δ 1.50-2.00 ppm , though its position can vary with solvent and concentration.

-

Methyl Protons (CH₃): The methyl group at C2 is attached to a chiral center, making it a distinct doublet. It is expected to resonate in the upfield region, around δ 1.00 ppm .

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 - 7.50 | m | 15H | Trityl-H (aromatic) |

| 2.30 - 3.10 | m | 7H | Piperazine-H |

| 1.50 - 2.00 | br s | 1H | N1-H |

| ~1.00 | d | 3H | C2-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Trityl Carbons: The aromatic carbons of the trityl group will show multiple signals between δ 126.0 and 145.0 ppm . The quaternary carbon to which the three phenyl rings are attached will be a distinct signal around δ 77.0 ppm .

-

Piperazine Ring Carbons: The carbons of the piperazine ring are expected in the δ 45.0 - 58.0 ppm range. Due to the substitution, four distinct signals are anticipated for C2, C3, C5, and C6.

-

Methyl Carbon: The methyl carbon should appear at a high field, around δ 15.0 - 20.0 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 126.0 - 145.0 | Trityl-C (aromatic) |

| ~77.0 | Trityl-C (quaternary) |

| 45.0 - 58.0 | Piperazine-C (C2, C3, C5, C6) |

| 15.0 - 20.0 | C2-CH₃ |

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

-

Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[7][8]

-

Data Acquisition: Acquire ¹H spectra with 16-32 scans and ¹³C spectra with 1024-2048 scans. Use standard pulse programs.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to be dominated by signals from C-H, C-N, and C=C bonds.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Strong absorptions in the 2850-2980 cm⁻¹ region from the methyl and piperazine ring C-H bonds.

-

N-H Stretch: A moderate, somewhat broad peak around 3300 cm⁻¹ is expected for the secondary amine (N1-H). The absence of a strong, broad absorption in the 3300-3500 cm⁻¹ range would indicate successful protection of the N4-amine.

-

Aromatic C=C Bending: Several sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the trityl group's phenyl rings.

-

C-N Stretch: Absorptions in the 1100-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium, broad | N-H Stretch |

| >3000 | Medium, sharp | Aromatic C-H Stretch |

| 2850-2980 | Strong | Aliphatic C-H Stretch |

| 1450-1600 | Medium-Strong | Aromatic C=C Bending |

| 1100-1250 | Medium | C-N Stretch |

-

Sample Preparation: The spectrum can be recorded using a KBr pellet method or as a thin film on a salt plate (NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.[6]

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural components.

-

Molecular Ion Peak [M+H]⁺: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is expected at m/z ≈ 343.21. The exact mass for C₂₄H₂₇N₂⁺ ([M+H]⁺) is 343.2174.

-

Major Fragmentation: The most characteristic fragmentation pathway for trityl-protected amines is the loss of the trityl group to form the highly stable trityl carbocation. Therefore, a very prominent base peak is expected at m/z = 243.12 , corresponding to the [C(C₆H₅)₃]⁺ fragment. The remaining part of the molecule, the protonated 2-methylpiperazine, would appear at m/z = 101.11.

Table 4: Predicted ESI-MS Fragments

| m/z (approx.) | Formula | Assignment |

|---|---|---|

| 343.22 | [C₂₄H₂₇N₂]⁺ | [M+H]⁺ (Protonated Molecule) |

| 243.12 | [C₁₉H₁₅]⁺ | Trityl cation (Base Peak) |

| 101.11 | [C₅H₁₃N₂]⁺ | Protonated 2-methylpiperazine fragment |

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into an ESI-TOF or ESI-Quadrupole mass spectrometer via direct infusion or LC-MS.[9]

-

Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion and characteristic fragments.

Workflow for Spectroscopic Analysis

The comprehensive characterization of this compound follows a logical workflow to ensure structural confirmation.

Caption: Workflow for the spectroscopic confirmation of the target compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. The predicted data provides a clear spectroscopic fingerprint: ¹H NMR signals for the trityl, piperazine, and methyl groups; characteristic IR absorptions for N-H and aromatic C-H bonds; and a definitive mass spectrum showing the molecular ion and the hallmark trityl cation fragment at m/z 243. Together, these methods provide a self-validating system for confirming the identity and purity of this important synthetic intermediate, enabling its confident use in pharmaceutical research and development.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Available at: [Link]

-

Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-946. Available at: [Link]

-

Al-Rashida, M., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(1), 132. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Available at: [Link]

- Al-Wahaibi, L. H., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 50-60.

-

The Royal Society of Chemistry. Supplemental Information. Available at: [Link]

-

NIST. Piperazine, 2-methyl- in NIST WebBook. Available at: [Link]

-

LookChem. Cas 313657-75-9,(R)-4-N-TRITYL-2-METHYL PIPERAZINE. Available at: [Link]

-

Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-180. Available at: [Link]

Sources

- 1. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. (R)-4-N-TRITYL-2-METHYL PIPERAZINE | 313657-75-9 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. mdpi.com [mdpi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. tandf.figshare.com [tandf.figshare.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tritylated Methylpiperazines

Introduction: The Strategic Importance of the Tritylated Methylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is a ubiquitous and highly valued scaffold. Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, have cemented its role in the design of a vast array of therapeutic agents.[1] Piperazine derivatives are integral to drugs targeting a wide range of conditions, from antipsychotics and antidepressants to antihistamines and anticancer agents.[2][3] The strategic modification of the piperazine core is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.

This guide focuses on a specific and synthetically crucial class of piperazine derivatives: tritylated methylpiperazines. The introduction of the bulky trityl (triphenylmethyl) protecting group onto the methylpiperazine framework offers a powerful tool for synthetic chemists. This guide will provide an in-depth exploration of the physical and chemical properties of these compounds, offering practical insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, characterization, and reactivity, providing both theoretical understanding and actionable experimental protocols.

The Trityl Group: A Bulky Guardian in Organic Synthesis

The trityl group is a sterically demanding protecting group, most commonly employed to shield primary amines, alcohols, and thiols from unwanted reactions.[4] Its significant bulk allows for the selective protection of less hindered functional groups. A key feature of the trityl group is its lability under acidic conditions, which is a consequence of the remarkable stability of the resulting trityl cation.[4] This allows for its facile removal under mild conditions, often leaving other protecting groups intact.

The decision to employ a trityl protecting group is rooted in several strategic considerations in a synthetic route:

-

Selective Protection: The steric hindrance of the trityl group can be exploited to selectively protect a primary or less hindered secondary amine in the presence of other nucleophilic functional groups.

-

Increased Lipophilicity: The three phenyl rings of the trityl group significantly increase the lipophilicity of a molecule. This can be advantageous for purification by facilitating extraction into organic solvents and enhancing retention on normal-phase chromatography.

-

Crystallization: The rigid and bulky nature of the trityl group can often promote the crystallization of otherwise difficult-to-purify intermediates, providing a straightforward method for obtaining highly pure materials.

Synthesis of Tritylated Methylpiperazines: A Representative Protocol

The synthesis of tritylated methylpiperazines is typically achieved through the nucleophilic substitution reaction of a methylpiperazine with a trityl halide, most commonly trityl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

dot

Caption: A typical workflow for the synthesis of 1-trityl-4-methylpiperazine.

Experimental Protocol: Synthesis of 1-Trityl-4-methylpiperazine

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-trityl-4-methylpiperazine.

Materials:

-

N-Methylpiperazine

-

Trityl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylpiperazine (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.2 M.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Trityl Chloride: In a separate flask, dissolve trityl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred solution of N-methylpiperazine and triethylamine over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[5][6] A gradient elution system of ethyl acetate in hexanes is typically effective. The use of a small percentage of triethylamine (e.g., 0.5-1%) in the eluent can help to prevent streaking of the basic product on the acidic silica gel.[7]

-

Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-trityl-4-methylpiperazine as a solid. Characterize the product by NMR and mass spectrometry.

Physical Properties of Tritylated Methylpiperazines

The physical properties of tritylated methylpiperazines are dominated by the large, nonpolar trityl group. This imparts high lipophilicity and generally results in crystalline solids with good solubility in many common organic solvents.

| Property | 1-Trityl-4-methylpiperazine (Predicted/Inferred) | (R)-2-Methyl-4-tritylpiperazine[8] | Notes |

| Molecular Formula | C₂₄H₂₆N₂ | C₂₄H₂₆N₂ | Isomers with the same molecular formula. |

| Molecular Weight | 342.48 g/mol | 342.48 g/mol | Identical for isomers. |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | Typical appearance for tritylated compounds. |

| Melting Point (°C) | ~120-130 | 128 | The melting point can be influenced by isomeric structure and crystal packing. |

| Boiling Point (°C) | >450 (Predicted) | 451.7 ± 40.0 (Predicted) | High boiling points are expected due to the high molecular weight. |

| Density (g/cm³) | ~1.1 (Predicted) | 1.074 ± 0.06 (Predicted) | Similar densities are predicted for the isomers. |

| pKa | ~8.5-9.5 (Predicted) | 9.04 ± 0.40 (Predicted) | The pKa of the unprotected nitrogen is expected to be similar to other N-alkyl piperazines. |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Hexanes; Insoluble in Water | Soluble in common organic solvents; Insoluble in water | The bulky, nonpolar trityl group governs the solubility profile.[9][10][11][12] |

Chemical Properties and Reactivity

The chemical reactivity of tritylated methylpiperazines is primarily centered around two key features: the reactivity of the unprotected tertiary amine and the lability of the trityl protecting group.

Reactions at the Unprotected Nitrogen

The un-tritylated nitrogen atom of a methylpiperazine derivative retains its basic and nucleophilic character. It can readily participate in a variety of chemical transformations, including:

-

Alkylation and Arylation: The free amine can be alkylated or arylated to introduce further substituents, a common strategy in the synthesis of complex drug molecules.

-

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will form the corresponding amides.

-

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones to form more complex tertiary amines.

Deprotection of the Trityl Group

The defining chemical property of the trityl group is its susceptibility to cleavage under acidic conditions.[2][13] This reaction proceeds via a stable trityl cation intermediate, and the ease of deprotection can be tuned by the choice of acid and reaction conditions.

dot

Caption: Mechanism of acid-catalyzed deprotection of an N-trityl amine.

This protocol outlines a general procedure for the acidic removal of the trityl group.

Materials:

-

1-Trityl-4-methylpiperazine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1-trityl-4-methylpiperazine (1.0 eq) in DCM to a concentration of approximately 0.1 M.

-

Acid Addition: To the stirred solution at room temperature, add TFA (2.0-5.0 eq) dropwise.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. The deprotected N-methylpiperazine will have a much lower Rf value and may streak on the silica plate.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the crude N-methylpiperazine. Note: N-methylpiperazine is volatile, so care should be taken during solvent removal.

Spectroscopic Characterization

The structure of tritylated methylpiperazines can be unambiguously confirmed using a combination of NMR spectroscopy and mass spectrometry.

NMR Spectroscopy

¹H NMR: The ¹H NMR spectrum of a tritylated methylpiperazine will exhibit characteristic signals for the trityl group, the piperazine ring protons, and the methyl group.

-

Trityl Group: The 15 protons of the three phenyl rings typically appear as a complex multiplet in the aromatic region, around 7.20-7.50 ppm.[14]

-

Piperazine Ring: The protons on the piperazine ring will appear as multiplets in the aliphatic region. The protons on the carbons adjacent to the tritylated nitrogen will be shifted downfield compared to those adjacent to the methylated nitrogen.

-

Methyl Group: The methyl protons will appear as a singlet, typically in the range of 2.2-2.4 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information.

-

Trityl Group: The aromatic carbons of the trityl group will give rise to multiple signals in the 125-150 ppm range.[3][15][16][17][18] The quaternary carbon to which the three phenyl rings are attached will appear as a weak signal around 75-85 ppm.

-

Piperazine Ring: The carbons of the piperazine ring will resonate in the 40-60 ppm region.

-

Methyl Group: The methyl carbon will appear as a single peak around 45-50 ppm.

| Assignment (1-Trityl-4-methylpiperazine - Inferred) | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Trityl-H (aromatic) | 7.20 - 7.50 (m, 15H) | 125 - 150 (multiple signals) |

| Trityl-C (quaternary) | - | ~75-85 |

| Piperazine-H (adjacent to Trityl-N) | ~2.8 - 3.0 (m, 4H) | ~45-50 |

| Piperazine-H (adjacent to Methyl-N) | ~2.4 - 2.6 (m, 4H) | ~50-55 |

| Methyl-H | ~2.3 (s, 3H) | ~46 |

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of tritylated methylpiperazines.

-

Molecular Ion: The molecular ion peak [M]⁺ (in EI) or the protonated molecular ion [M+H]⁺ (in ESI) should be observed at the expected m/z value (e.g., 342.21 for C₂₄H₂₆N₂).

-

Fragmentation: The most prominent fragmentation pathway is the cleavage of the C-N bond to generate the highly stable trityl cation at m/z 243.[19] This is often the base peak in the spectrum. Other fragmentations can occur within the piperazine ring.

Conclusion

Tritylated methylpiperazines are valuable synthetic intermediates in drug discovery and development. The trityl group serves as a robust and sterically demanding protecting group that can be readily removed under mild acidic conditions. The lipophilic nature of the trityl group aids in purification, often facilitating the isolation of highly pure compounds. A thorough understanding of the physical and chemical properties of these molecules, as detailed in this guide, is essential for their effective application in complex synthetic endeavors. The provided protocols and characterization data serve as a practical resource for chemists working with these important building blocks.

References

- Cebeci, Y. U., Karaoğlu, S. A., & Altun, M. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.

- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

- Yus, M., Guijarro, D., & Behloul, C. (2004). Reductive detritylation of N-tritylamines with lithium powder and a catalytic amount of naphthalene. Synthesis, 2004(08), 1274-1280.

- ChemicalBook. (2023, July 18). (R)-4-N-TRITYL-2-METHYL PIPERAZINE (CAS 313657-75-9).

- Biotage. (2023, January 19). Is there an easy way to purify organic amines?

- ResearchGate. (n.d.). Changes of 1H NMR spectra of 2.

- Amiard, G., & Heymès, R. (1957). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Bulletin de la Société Chimique de France, 1360-1366.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Triphenylmethane in Common Organic Solvents.

- US Patent No. US3577413A. (1971). Process of preparing tritylamines.

- da Silva, C. H. T. P., & de Freitas, R. P. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2023, August 29).

- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.

- PrepChem.com. (n.d.). Synthesis of N-tritylpiperazine.

- da Silva, C. H. T. P., & de Freitas, R. P. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611.

- Su, C.-C., & Jean, M.-D. (1974). The NMR Spectra of Tritylacetylsucroses. Bulletin of the Chemical Society of Japan, 47(4), 870-872.

- BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.

- Solubility of Things. (n.d.). Triphenylmethane.

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- EP Patent No. EP0007983A1. (1980).

- Kiper, R. A. (n.d.). triphenylmethane.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.

- CN Patent No. CN103382192A. (2013).

- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.

- Teledyne ISCO. (n.d.).

- Wikipedia. (n.d.).

- PubChem. (n.d.). Triphenylmethane.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- CymitQuimica. (n.d.). CAS 519-73-3: Triphenylmethane.

- Chemguide. (n.d.).

- eGyanKosh. (n.d.).

- Biotage. (2023, January 19). Is there an easy way to purify organic amines?

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

Sources

- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 2. acgpubs.org [acgpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. biotage.com [biotage.com]

- 6. biotage.com [biotage.com]

- 7. reddit.com [reddit.com]

- 8. Tritylamines [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. triphenylmethane [chemister.ru]

- 12. CAS 519-73-3: Triphenylmethane | CymitQuimica [cymitquimica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of (S)-4-N-Trityl-2-methyl-piperazine

This guide provides a comprehensive overview of the synthetic pathways toward (S)-4-N-Trityl-2-methyl-piperazine, a valuable building block in contemporary drug discovery. The focus is on providing a scientifically robust and practically applicable resource for researchers and professionals in medicinal chemistry and process development.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] The introduction of stereocenters into the piperazine ring, particularly at the C-2 position, allows for a three-dimensional exploration of chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties. This compound serves as a key chiral intermediate, with the trityl group acting as a bulky, lipophilic, and readily cleavable protecting group for the N-4 position, directing subsequent synthetic transformations to the N-1 position.

Strategic Approach: Chiral Pool Synthesis

For the synthesis of enantiomerically pure compounds like (S)-2-methylpiperazine, the "chiral pool" approach is a highly efficient and cost-effective strategy.[3][4] This methodology leverages naturally occurring chiral molecules, such as amino acids, as inexpensive and readily available starting materials.[5][6] For the synthesis of the (S)-enantiomer of 2-methylpiperazine, the proteinogenic amino acid (S)-alanine is an ideal chiral precursor.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals the key disconnections, highlighting (S)-2-methylpiperazine as the immediate precursor. This chiral piperazine can, in turn, be conceptually derived from (S)-alanine.

Caption: Retrosynthetic approach for this compound.

Synthesis of the Chiral Intermediate: (S)-2-Methylpiperazine from (S)-Alanine

The conversion of (S)-alanine to (S)-2-methylpiperazine involves a multi-step sequence that constructs the piperazine ring while preserving the stereochemical integrity of the chiral center.

Step 1: Reductive Amination and Cyclization

A common and effective route involves the reductive amination of a protected (S)-alaninal derivative with an appropriately protected ethanolamine derivative, followed by cyclization.

Experimental Protocol:

-

Protection of (S)-Alanine: The carboxylic acid of (S)-alanine is first reduced to the corresponding alcohol, (S)-alaninol, using a mild reducing agent like lithium borohydride. The amino group is then protected, for instance, with a benzyl group, to prevent side reactions.

-

Oxidation to Aldehyde: The resulting N-benzyl-(S)-alaninol is carefully oxidized to the corresponding aldehyde, N-benzyl-(S)-alaninal, using a method such as Swern oxidation or Dess-Martin periodinane.

-

Reductive Amination and Cyclization: The crude aldehyde is then subjected to a reductive amination with a suitable partner, such as N-benzylethanolamine, in the presence of a reducing agent like sodium triacetoxyborohydride. This is followed by an intramolecular cyclization to form the dibenzylated 2-methylpiperazine.

-

Deprotection: The benzyl groups are removed via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired (S)-2-methylpiperazine.[7]

Caption: Synthetic pathway from (S)-Alanine to (S)-2-Methylpiperazine.

Final Step: N-Tritylation of (S)-2-Methylpiperazine

The final step in the synthesis is the regioselective protection of the N-4 nitrogen of (S)-2-methylpiperazine with a trityl group. The steric bulk of the methyl group at the C-2 position directs the bulky trityl group to the less hindered N-4 nitrogen.

Experimental Protocol:

-

Reaction Setup: (S)-2-methylpiperazine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: To this solution, at 0 °C, is added one equivalent of triphenylmethyl chloride (trityl chloride). A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is included to scavenge the HCl byproduct.[8]

-

Reaction Monitoring: The reaction is typically stirred at room temperature for several hours and can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.[8]

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | (S)-Alanine | LiBH4, BnBr, K2CO3 | N-Benzyl-(S)-alaninol | >90% |

| 2 | N-Benzyl-(S)-alaninol | (COCl)2, DMSO, Et3N | N-Benzyl-(S)-alaninal | ~85% |

| 3 | N-Benzyl-(S)-alaninal | N-Benzylethanolamine, NaBH(OAc)3 | 1,4-Dibenzyl-2-methylpiperazine | ~70-80% |

| 4 | 1,4-Dibenzyl-2-methylpiperazine | H2, Pd/C | (S)-2-Methylpiperazine | >95% |

| 5 | (S)-2-Methylpiperazine | Trityl chloride, Et3N | This compound | ~80-90% |

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The enantiomeric purity of the final product is contingent on the stereochemical integrity of the starting (S)-alanine and the absence of racemization during the synthetic sequence. The progress of each step can be reliably monitored by standard analytical techniques (TLC, LC-MS, NMR). The final product's identity and purity can be unequivocally confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and chiral HPLC to verify the enantiomeric excess.

Conclusion

The synthesis of this compound from the chiral pool starting material (S)-alanine represents a robust and scalable route to this important building block. The strategic use of protecting groups and stereoconservative reactions ensures high yields and excellent enantiopurity. This guide provides a comprehensive framework for the practical synthesis of this compound, empowering further innovation in drug discovery and development.

References

- Baek, J., Jang, J. I., & Park, Y. S. (2011). Asymmetric Synthesis of 3-Substituted Morpholinones and Piperazinones by L-Malate-mediated Dynamic Kinetic Resolution of α-Bromo Esters. Bulletin of the Korean Chemical Society, 32(12), 4067–4070.

- Cochran, B. M., & Michael, F. E. (2008). A Highly Diastereoselective Intramolecular Hydroamination for the Modular Synthesis of 2,6-Disubstituted Piperazines. Organic Letters, 10(2), 329–332.

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing. Retrieved from [Link]

- Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

-

Synthesis of N-tritylpiperazine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). SlideShare. Retrieved from [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2021). MDPI. Retrieved from [Link]

-

Preparation of chiral 2-methylpiperazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery. Retrieved from [Link]

-

This compound [P96628]. (n.d.). ChemUniverse. Retrieved from [Link]

- Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-). (n.d.). Google Patents.

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

The Trityl Group: A Strategic Cornerstone in the Asymmetric Synthesis of Chiral Piperazines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Piperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of therapeutic agents.[1][2] Its unique 1,4-diazacyclohexane framework imparts favorable pharmacokinetic properties, including improved aqueous solubility and bioavailability, and serves as a versatile linker to orient pharmacophoric groups in three-dimensional space. However, the true potential of the piperazine motif is unlocked when chirality is introduced, leading to stereoisomers with potentially distinct pharmacological profiles. The synthesis of enantiomerically pure, carbon-substituted piperazines remains a significant challenge, demanding precise control over stereochemistry.[1] This guide elucidates the pivotal role of the trityl (triphenylmethyl, Tr) group, not merely as a passive protecting group, but as an active participant in governing the stereochemical outcome of chiral piperazine syntheses.

The Dual Nature of the Trityl Group in Piperazine Chemistry

The trityl group's utility in the synthesis of chiral piperazines stems from a combination of its chemical and physical properties. It serves two primary, interconnected functions: as a robust, yet readily cleavable, protecting group for the piperazine nitrogens, and as a powerful stereodirecting element owing to its significant steric bulk.

A Bulky Guardian: The Trityl Group as a Nitrogen Protectant

The triphenylmethyl group is a well-established protecting group for primary and secondary amines.[3] Its introduction onto a piperazine nitrogen imparts several key advantages:

-

Steric Shielding: The three phenyl rings of the trityl group create a sterically congested environment around the nitrogen atom, preventing unwanted side reactions such as over-alkylation or acylation.

-

Increased Lipophilicity: The hydrophobic nature of the trityl group enhances the solubility of piperazine intermediates in organic solvents, facilitating purification by chromatography.

-

Acid-Labile Removal: The trityl group is readily cleaved under acidic conditions, a consequence of the exceptional stability of the resulting trityl cation. This allows for its removal under conditions that are often orthogonal to other protecting groups used in complex molecule synthesis.

The introduction of the trityl group typically proceeds via an SN1 mechanism, involving the formation of the stable trityl cation from trityl chloride or a related derivative.

Caption: General mechanism for the N-tritylation of a piperazine nitrogen.

Deprotection is the reverse process, initiated by protonation of the nitrogen atom, which facilitates the departure of the stable trityl cation.

Caption: Acid-catalyzed deprotection of an N-trityl piperazine.

The Stereodirecting Influence of the Trityl Group

The most profound impact of the trityl group in chiral piperazine synthesis lies in its ability to control the stereochemistry of reactions at adjacent or remote positions on the piperazine ring. This influence is a direct consequence of its immense steric bulk, which can "lock" the piperazine ring into a specific conformation, thereby exposing one face of the ring to reagent attack while shielding the other.

The piperazine ring predominantly exists in a chair conformation to minimize torsional strain.[4] The introduction of a bulky N-trityl group can further stabilize a particular chair conformation where the trityl group occupies an equatorial position to minimize steric clashes with the rest of the ring. This conformational rigidity is the key to its stereodirecting ability.

While direct evidence for the trityl group's stereodirecting role in simple piperazine alkylations is not extensively documented in dedicated studies, the principle is well-established in the broader context of asymmetric synthesis. For instance, in the diastereoselective alkylation of enolates derived from chiral auxiliaries, steric hindrance is a primary factor in determining the facial selectivity of the incoming electrophile.[5][6] Similarly, the steric effects of N-alkyl groups have been shown to influence the outcome of reactions in related heterocyclic systems.[7]

A plausible scenario for the stereodirecting role of the trityl group in the synthesis of a 2-substituted piperazine is illustrated below. Starting from a chiral piperazine precursor, such as one derived from an amino acid, the N-trityl group can direct the approach of an electrophile to the opposite face of the ring, leading to the preferential formation of one diastereomer.

Caption: Workflow illustrating the strategic use of the trityl group.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples based on established methodologies in organic synthesis and should be adapted and optimized for specific substrates.

Protocol 1: N-Tritylation of a Piperazine Precursor

This protocol describes a general procedure for the mon-tritylation of a piperazine derivative.

Materials:

-

Piperazine derivative (1.0 equiv)

-

Trityl chloride (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the piperazine derivative in anhydrous DCM or THF under an inert atmosphere.

-

Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add trityl chloride portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-tritylated piperazine.

Protocol 2: Diastereoselective Alkylation of an N-Trityl Piperazine Derivative (Conceptual)

This conceptual protocol is based on the principles of enolate alkylation and the expected stereodirecting effect of the trityl group.

Materials:

-

N-Trityl-N'-protected piperazine derivative (e.g., from an amino acid) (1.0 equiv)

-

Strong base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS)) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide) (1.2 equiv)

-

Inert atmosphere (Nitrogen or Argon)

-

Low-temperature cooling bath (-78 °C)

Procedure:

-

Dissolve the N-trityl piperazine derivative in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add the strong base (LDA or LHMDS) to the cooled solution and stir for 1 hour at -78 °C to generate the enolate.

-

Add the electrophile to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

-

Allow the reaction mixture to warm to room temperature and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.

Protocol 3: Deprotection of the N-Trityl Group

This protocol describes a mild acidic deprotection of the trityl group.

Materials:

-

N-Tritylated piperazine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA) (5-10% in DCM) or Formic acid

-

Dichloromethane (DCM)

-

Triethylsilane (optional, as a cation scavenger)

Procedure:

-

Dissolve the N-tritylated piperazine in DCM.

-

Add triethylsilane (optional, 1.1 equiv).

-

Slowly add the TFA/DCM solution or formic acid to the stirred solution at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected piperazine by flash column chromatography or crystallization.

Data Summary: Representative Transformations

The following table summarizes typical conditions and outcomes for the key transformations involving the trityl group in the context of chiral piperazine synthesis, based on analogous reactions reported in the literature.

| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Stereoselectivity (dr or ee) | Reference(s) |